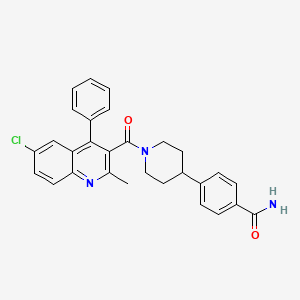
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a quinoline core, a piperidine ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the benzamide group. Common synthetic methods include:
Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution reactions.
Amidation: Formation of the benzamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(piperidine-4-yl) benzamide derivatives: These compounds share structural similarities and have been studied for their cytotoxic effects against cancer cells.
1,4-Disubstituted piperidines: These compounds have shown high selectivity for resistant Plasmodium falciparum.
Uniqueness
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide is unique due to its specific combination of a quinoline core, piperidine ring, and benzamide moiety. This structural arrangement imparts distinct pharmacological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
1226918-01-9 |
|---|---|
Molekularformel |
C29H26ClN3O2 |
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
4-[1-(6-chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C29H26ClN3O2/c1-18-26(27(21-5-3-2-4-6-21)24-17-23(30)11-12-25(24)32-18)29(35)33-15-13-20(14-16-33)19-7-9-22(10-8-19)28(31)34/h2-12,17,20H,13-16H2,1H3,(H2,31,34) |
InChI-Schlüssel |
OUGBUCGHKZCPSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)N4CCC(CC4)C5=CC=C(C=C5)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




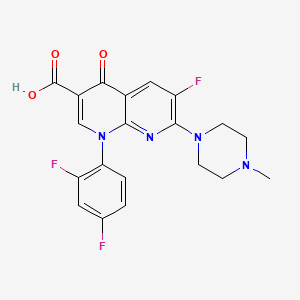
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
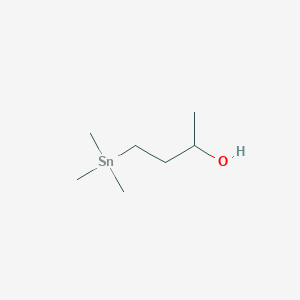

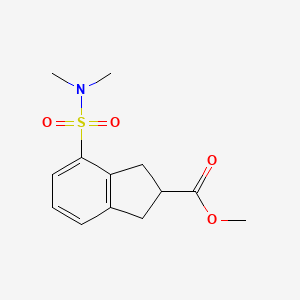
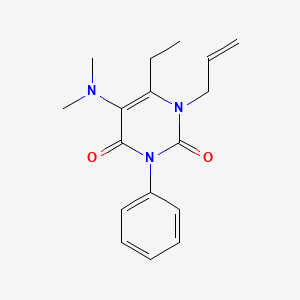
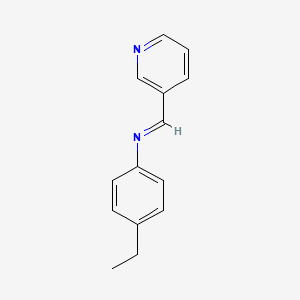
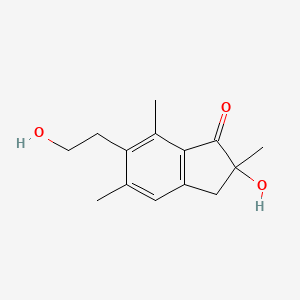

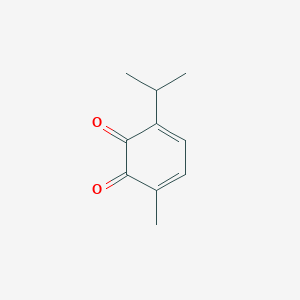
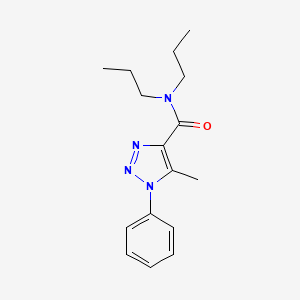
![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
